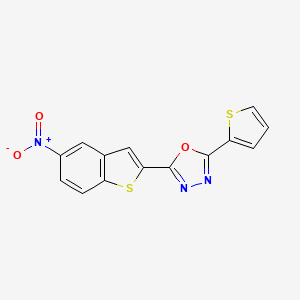

2-(5-Nitro-1-benzothiophen-2-yl)-5-(2-thienyl)-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(5-Nitro-1-benzothiophen-2-yl)-5-(2-thienyl)-1,3,4-oxadiazole is a heterocyclic compound that features both benzothiophene and thiophene rings, along with an oxadiazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitro-1-benzothiophen-2-yl)-5-(2-thienyl)-1,3,4-oxadiazole typically involves the following steps:

Formation of the Benzothiophene Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

Nitration: The benzothiophene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Formation of the Oxadiazole Ring: This involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions to form the 1,3,4-oxadiazole ring.

Coupling with Thiophene: The final step involves coupling the nitrobenzothiophene with a thiophene derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

1,3,4-Oxadiazoles with aromatic substituents are susceptible to electrophilic aromatic substitution (EAS) at electron-rich positions. For example:

-

Nitration/Sulfonation : The phenyl rings in diaryl-substituted oxadiazoles react with concentrated HNO₃ or oleum, leading to nitro- or sulfonated derivatives .

-

Halogenation : Bromine or iodine in alkaline media can substitute hydrogen atoms on the thienyl or benzothiophene moieties .

Nucleophilic Reactions

The electron-deficient carbon atoms in the oxadiazole ring are prone to nucleophilic attack , often resulting in ring-opening or substitution:

-

Ring Cleavage : Strong nucleophiles (e.g., NH₃, hydrazine) can cleave the oxadiazole ring, forming hydrazides or triazoles .

Cycloaddition and Photochemical Reactions

-

[2+2] Cycloaddition : Under UV light with sensitizers like benzophenone, oxadiazoles can form cycloadducts with alkenes or alkynes .

-

Thermal Rearrangement : Oxadiazolin-5-ones lose CO₂ upon heating to generate nitrilimines, which are reactive intermediates for further cyclization .

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable modifications of the thienyl or benzothiophene substituents:

-

Suzuki-Miyaura Coupling : Arylboronic acids can replace halogen atoms (e.g., bromine) on the benzothiophene ring .

-

Buchwald-Hartwig Amination : Introduction of amine groups at specific positions .

Biological Activity and Derivatization

While direct data for this compound is unavailable, structurally similar 1,3,4-oxadiazoles exhibit:

-

Antimicrobial Activity : Derivatives with nitro groups and heteroaromatic substituents show efficacy against bacterial strains like E. coli and S. aureus .

-

Anticancer Potential : Nitro-aromatic oxadiazoles inhibit tubulin polymerization or kinase enzymes .

Table 1: Hypothetical Reaction Pathways for 2-(5-Nitro-1-benzothiophen-2-yl)-5-(2-thienyl)-1,3,4-oxadiazole

| Reaction Type | Reagents/Conditions | Expected Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted benzothiophene or thienyl |

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | Aryl-substituted benzothiophene |

| Nucleophilic Substitution | R-X, K₂CO₃, DMF | Thioether or ether derivatives |

| Photochemical Cycloaddition | UV light, benzophenone | [2+2] Cycloadduct with dienophiles |

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic chemistry, 2-(5-Nitro-1-benzothiophen-2-yl)-5-(2-thienyl)-1,3,4-oxadiazole serves as a valuable building block for the development of more complex organic molecules. Its unique electronic properties make it particularly interesting for further chemical modifications and applications in organic synthesis .

Biological Applications

The compound has shown potential as a biological probe or ligand in various biochemical assays:

- Anticancer Activity : Preliminary studies indicate that derivatives of oxadiazoles exhibit cytotoxic effects against cancer cell lines. For instance, certain oxadiazole derivatives have been screened for their efficacy against glioblastoma cells, demonstrating significant apoptosis induction .

- Antidiabetic Properties : In vivo studies using genetically modified Drosophila melanogaster models have shown that some oxadiazole derivatives can significantly lower glucose levels, indicating potential as anti-diabetic agents .

Medicinal Chemistry

Research has explored the therapeutic potential of this compound due to its structural features:

- Antimicrobial Activity : Various studies have assessed the antimicrobial properties of oxadiazole derivatives against pathogens like Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

- Anti-inflammatory Effects : Compounds derived from this class have been evaluated for their anti-inflammatory activity through MTT assays and other biological evaluations .

Case Study 1: Anticancer Screening

A study focused on synthesizing new oxadiazole derivatives demonstrated their cytotoxic effects on LN229 glioblastoma cells. The compounds were subjected to colony formation assays and TUNEL assays, confirming their ability to induce DNA damage and apoptosis in cancer cells .

Case Study 2: Antidiabetic Activity

In another investigation, specific oxadiazole derivatives were tested on diabetic models. The results indicated that certain compounds significantly reduced glucose levels, suggesting their potential as therapeutic agents for diabetes management .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Model Used | Result |

|---|---|---|---|

| Compound A | Anticancer | LN229 Cell Line | Induced significant apoptosis |

| Compound B | Antidiabetic | Drosophila melanogaster | Lowered glucose levels significantly |

| Compound C | Antimicrobial | Staphylococcus aureus | Inhibited bacterial growth |

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Formation of Benzothiophene | Cyclization reactions with starting materials |

| Nitration | Introduction of nitro group |

| Oxadiazole Formation | Reaction with hydrazides |

| Coupling | Palladium-catalyzed cross-coupling |

Wirkmechanismus

The mechanism of action of 2-(5-Nitro-1-benzothiophen-2-yl)-5-(2-thienyl)-1,3,4-oxadiazole would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the heterocyclic rings might facilitate binding to biological macromolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(5-Nitro-1-benzothiophen-2-yl)-1,3,4-oxadiazole: Lacks the thiophene ring.

2-(5-Nitro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole: Contains a phenyl ring instead of a thiophene ring.

2-(5-Nitro-1-benzothiophen-2-yl)-5-(2-furyl)-1,3,4-oxadiazole: Contains a furan ring instead of a thiophene ring.

Uniqueness

The presence of both benzothiophene and thiophene rings in 2-(5-Nitro-1-benzothiophen-2-yl)-5-(2-thienyl)-1,3,4-oxadiazole may confer unique electronic properties, making it particularly interesting for applications in organic electronics and as a potential therapeutic agent.

Biologische Aktivität

The compound 2-(5-Nitro-1-benzothiophen-2-yl)-5-(2-thienyl)-1,3,4-oxadiazole (CAS No. 477847-62-4) is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article focuses on the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by relevant data and case studies.

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Common synthetic routes include:

- Cyclization of Hydrazides : Reaction of 5-nitro-2-benzothiophenecarboxylic acid hydrazide with thienyl derivatives under dehydrating conditions using agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures.

Antimicrobial Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. For instance:

| Compound | Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|---|

| This compound | S. aureus | 8 | Strong |

| This compound | E. coli | 16 | Moderate |

These findings suggest that modifications in the oxadiazole ring can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. A study demonstrated that it exhibits cytotoxic effects against human leukemia cells with an IC50 value in the micromolar range. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of p53 signaling pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| CEM-13 (Leukemia) | 10.38 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 12.50 | Caspase activation |

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:

- Enzyme Inhibition : The nitro group can be reduced to form reactive intermediates that inhibit specific enzymes involved in cancer cell proliferation.

- Cell Cycle Arrest : Studies have shown that this compound can induce G0-G1 phase arrest in cancer cells, thereby preventing cell division and promoting apoptosis .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving several oxadiazole derivatives, this compound exhibited superior activity against Staphylococcus epidermidis, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

A recent investigation assessed the anticancer properties of this oxadiazole derivative against various cancer cell lines. The results indicated that it not only inhibited cell growth but also triggered apoptosis in a dose-dependent manner, making it a promising candidate for further development in cancer therapy .

Eigenschaften

IUPAC Name |

2-(5-nitro-1-benzothiophen-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7N3O3S2/c18-17(19)9-3-4-10-8(6-9)7-12(22-10)14-16-15-13(20-14)11-2-1-5-21-11/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWUDZIGXXUDBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(O2)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.